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Compound of Interest

3-Amino-4,5-
Compound Name: _ _
dimethylbenzenesulfonamide

cat. No.: B1276072

An In-depth Technical Guide to 3-Amino-4,5-dimethylbenzenesulfonamide: Chemical
Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals
Introduction

3-Amino-4,5-dimethylbenzenesulfonamide is an organic chemical compound belonging to
the benzenesulfonamide class. The core structure consists of a benzene ring substituted with a
sulfonamide group (-SO2NH3z), an amino group (-NHz), and two methyl groups (-CHs). The
sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents,
most notably in antimicrobial drugs (sulfa drugs). The specific substitution pattern of this
molecule—an amino group at position 3 and two adjacent methyl groups at positions 4 and 5—
defines its unique chemical characteristics. This document provides a comprehensive overview
of its known chemical properties and outlines the standard methodologies for its structure
elucidation.

Chemical Properties

The physicochemical properties of 3-Amino-4,5-dimethylbenzenesulfonamide have been
primarily determined through computational methods. These calculated values provide
essential information for handling, storage, and experimental design.
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Property Value Reference
Molecular Formula CsH12N202S [1]
Molecular Weight 200.26 g/mol [1]
Exact Mass 200.06194880 Da [2]

Topological Polar Surface Area  91.8 A2

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

4
Count
Rotatable Bond Count 1
CAS Number 137439-93-3

Hazard Information: According to GHS classifications provided from one notification to the
ECHA C&L Inventory, this compound is associated with the following hazards[1]:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Structure Elucidation

The definitive confirmation of the structure of 3-Amino-4,5-dimethylbenzenesulfonamide
relies on a combination of modern spectroscopic techniques. Each method provides
complementary information to build a complete picture of the molecular architecture.

Logical Workflow for Structure Elucidation

The process of confirming the chemical structure follows a logical progression, integrating data
from multiple analytical techniques to ensure an unambiguous assignment.
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Caption: Workflow for the structure elucidation of 3-Amino-4,5-dimethylbenzenesulfonamide.

Key Spectroscopic Correlations
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The following diagram illustrates the key structural features of the molecule and their expected
correlations in spectroscopic analyses.

Caption: Key structural features and their expected spectroscopic signatures.

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data
necessary for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of
an organic molecule.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a deuterated solvent, such as DMSO-ds. The use of DMSO-ds is often preferred for
sulfonamides as it can help in observing the exchangeable protons of the amino (-NHz2) and
sulfonamide (-SO2NH:z) groups.

e 1H NMR Analysis: Acquire a proton NMR spectrum. The expected spectrum should show:

o Two singlets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two
protons on the benzene ring.

o Two distinct singlets in the aliphatic region (approx. 2.0-2.5 ppm), corresponding to the two
non-equivalent methyl groups.

o One or two broad singlets corresponding to the protons of the primary amine and the
sulfonamide group. Their chemical shift can be variable, and they may exchange with
D20.

e 13C NMR Analysis: Acquire a proton-decoupled 3C NMR spectrum. The spectrum should
display eight distinct carbon signals:

o Six signals in the aromatic region (approx. 110-150 ppm).
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o Two signals in the aliphatic region (approx. 15-25 ppm) for the two methyl carbons.

e 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals
and confirm the connectivity and substitution pattern, 2D NMR experiments should be
performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the
molecule.

Methodology:

o Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet
method or as a thin film on a salt plate (for liquids/oils). For solid samples like this
compound, Attenuated Total Reflectance (ATR) is a common and simple alternative.

o Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm™1).
o Expected Absorption Bands:

o N-H Stretching: Two distinct bands in the 3450-3250 cm™! region, characteristic of the
primary amino (-NHz) and sulfonamide (-SO2NH:z) groups.

o S=0 Stretching: Two strong absorption bands, typically around 1350-1300 cm~1
(asymmetric stretch) and 1160-1120 cm~! (symmetric stretch), are definitive for the
sulfonamide group.

o Aromatic C-H Stretching: Weak to medium bands above 3000 cm™1.

o Aromatic C=C Bending: Overtone and combination bands in the 2000-1600 cm~* region
and out-of-plane bending in the 900-675 cm~1 region can provide information about the
ring substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound and can offer structural clues from its fragmentation patterns.
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Methodology:

« lonization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft
ionization method suitable for polar molecules like this and will likely produce a strong
protonated molecular ion [M+H]*. Electron impact (El) can also be used, which would yield
the molecular ion (M*) and more extensive fragmentation.

e Analysis:

o Molecular lon Peak: The primary goal is to identify the molecular ion peak. For this
compound (CsH12N20:2S), the expected exact mass is 200.0619. High-resolution mass
spectrometry (HRMS) can confirm the elemental composition to within a few parts per
million.

o Fragmentation Pattern: In EI-MS, characteristic fragmentation would likely involve the loss
of SOz or the cleavage of the C-S bond, providing further evidence for the proposed
structure. Tandem MS (MS/MS) on the [M+H]* ion from ESI can also be used to elicit
structurally informative fragments|[3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1276072#3-amino-4-5-dimethylbenzenesulfonamide-
chemical-properties-and-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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